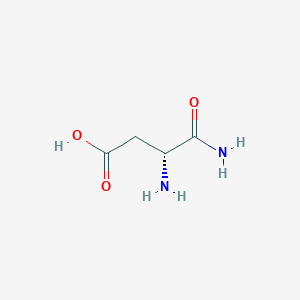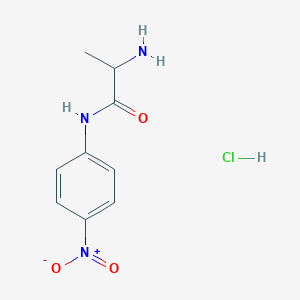
H-Asn-OMe.HCl
説明
N(6)-carboxymethyl-L-lysine is an L-lysine derivative with a carboxymethyl substituent at the N(6)-position. It has a role as an antigen. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
科学的研究の応用
L-アスパラギンメチルエステル塩酸塩:科学研究における用途
抗がん剤合成: L-アスパラギンメチルエステル塩酸塩は、特に急性リンパ性白血病(ALL)の治療のために、抗がん剤の合成における前駆体として使用できます。 これは、治療的性質を持つより複雑な化合物の多段階合成プロセスにおける構成要素としての役割を果たします .
アクリルアミドの削減: この化合物は、100℃を超える調理プロセス中に、でんぷん質の多い食品におけるアクリルアミドの生成を抑制する可能性があります。 アクリルアミドは、高温調理中に特定の食品に生成される物質であり、潜在的な健康上の危険とされています .
材料合成における有機配位子: 材料科学において、L-アスパラギンメチルエステル塩酸塩は、配位高分子または金属有機構造体(MOF)を合成するための金属イオンに対する有機配位子として機能する可能性があります。 これらの材料は、触媒、ガス貯蔵、分離技術など、さまざまな用途を持っています .
酵素阻害研究: この化合物は、生化学研究において酵素阻害機構の研究に使用できます。 L-アスパラギナーゼはアスパラギンの分解を触媒するため、L-アスパラギンメチルエステル塩酸塩などの誘導体は、酵素の基質特異性と阻害速度論を理解するのに役立ちます .
タンパク質生合成研究: 研究者は、L-アスパラギンメチルエステル塩酸塩を使用して、白血病細胞におけるタンパク質生合成を調査することができます。 アスパラギンはこれらの細胞にとって不可欠なため、その誘導体のタンパク質合成への影響を研究することで、新しい治療法につながる可能性があります .
作用機序
Target of Action
L-Asparagine Methyl Ester Hydrochloride is a protected form of L-Asparagine . L-Asparagine is often incorporated into proteins . It is a basis for some cancer therapies as certain cancerous cells require L-Asparagine for growth .
Biochemical Pathways
L-Asparagine is involved in multiple biochemical pathways due to its role in protein synthesis. It is a critical amino acid that is incorporated into the structure of proteins. Altering the availability of L-Asparagine can affect these pathways, particularly in cells that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
Result of Action
The result of the action of L-Asparagine Methyl Ester Hydrochloride is likely to be dependent on its interaction with protein synthesis pathways. By influencing these pathways, it could potentially affect the growth and proliferation of cells, particularly those that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
生化学分析
Biochemical Properties
Methyl L-asparaginate monohydrochloride plays a crucial role in biochemical reactions, particularly those involving the enzyme L-asparaginase. L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is essential in the treatment of acute lymphoblastic leukemia, as it depletes the levels of L-asparagine, which leukemic cells rely on for protein synthesis . Methyl L-asparaginate monohydrochloride interacts with L-asparaginase, serving as a substrate that is converted into its corresponding products. This interaction is vital for understanding the enzyme’s mechanism and its therapeutic applications.
Cellular Effects
Methyl L-asparaginate monohydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for L-asparaginase, it indirectly affects the availability of L-asparagine in cells. This depletion of L-asparagine can lead to the inhibition of protein synthesis, particularly in rapidly dividing cells such as cancer cells. Consequently, Methyl L-asparaginate monohydrochloride can induce apoptosis in these cells, making it a valuable compound in cancer research .
Molecular Mechanism
The molecular mechanism of Methyl L-asparaginate monohydrochloride involves its interaction with L-asparaginase. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction inhibits the synthesis of proteins in cells that depend on L-asparagine, leading to cell death. Additionally, the compound may influence gene expression by altering the levels of metabolites involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl L-asparaginate monohydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of Methyl L-asparaginate monohydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits protein synthesis in target cells without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
Methyl L-asparaginate monohydrochloride is involved in metabolic pathways related to amino acid metabolism. The compound is hydrolyzed by L-asparaginase, resulting in the production of L-aspartate and ammonia. These metabolites can enter various metabolic pathways, influencing the overall metabolic flux and levels of other metabolites. The interaction with enzymes and cofactors in these pathways is essential for understanding the compound’s broader metabolic effects .
Transport and Distribution
The transport and distribution of Methyl L-asparaginate monohydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for enzymatic reactions. The compound’s distribution can affect its efficacy and potential side effects, making it important to study its transport mechanisms .
Subcellular Localization
Methyl L-asparaginate monohydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications .
特性
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57461-34-4 | |
| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-asparaginate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















